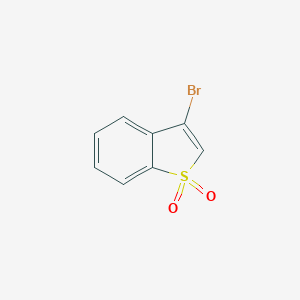

3-Bromo-1-benzothiophene 1,1-dioxide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-benzothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCBGYFBSVPRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2(=O)=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168727 | |

| Record name | NSC 133589 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16957-97-4 | |

| Record name | NSC 133589 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016957974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16957-97-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 133589 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1lambda6-benzothiophene-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Bromobenzo[b]thiophene 1,1-dioxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWA5WVD945 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Bromo 1 Benzothiophene 1,1 Dioxide and Derivatives

Oxidative Routes from Halogenated Benzothiophenes

A primary and straightforward method for the synthesis of 3-Bromo-1-benzothiophene (B1266177) 1,1-dioxide is the oxidation of its precursor, 3-bromobenzothiophene. chemrxiv.org This transformation targets the sulfur atom of the thiophene (B33073) ring, converting it to a sulfone group without affecting the bromine substituent or the aromatic rings.

The oxidation is typically achieved using strong oxidizing agents. A common and effective reagent for this purpose is hydrogen peroxide (H₂O₂), often in the presence of a suitable solvent like acetic acid. This method is advantageous due to the availability of the starting materials and the generally high yields. Another powerful oxidizing system involves meta-chloroperoxybenzoic acid (mCPBA). The reaction progress can be monitored to ensure the complete conversion of the sulfide (B99878) to the sulfone. For instance, 2-(4-(tert-butyl)phenyl)benzo[b]thiophene (B14134446) can be readily oxidized to its corresponding 1,1-dioxide using hydrogen peroxide at room temperature. rsc.org This general principle is widely applied to various substituted benzothiophenes.

| Starting Material | Oxidizing Agent | Solvent | Outcome |

| 3-Bromobenzothiophene | Hydrogen Peroxide (H₂O₂) | Acetic Acid | 3-Bromo-1-benzothiophene 1,1-dioxide |

| 3-Bromobenzothiophene | m-CPBA | Dichloromethane | This compound |

| 2-Arylbenzothiophene | Hydrogen Peroxide (H₂O₂) | Not Specified | 2-Arylbenzothiophene 1,1-dioxide rsc.org |

Directed Bromination of Benzothiophene (B83047) 1,1-Dioxides

An alternative approach to this compound involves the direct bromination of the parent benzothiophene 1,1-dioxide. However, this route can present challenges regarding regioselectivity. The electrophilic substitution on the benzothiophene ring system is influenced by the electronic properties of the sulfone group.

Direct bromination of unsubstituted 1-benzothiophene with elemental bromine or N-Bromosuccinimide (NBS) typically yields 3-bromobenzothiophene. chemicalbook.comprepchem.com For example, treating benzo[b]thiophene with NBS in a mixture of chloroform (B151607) and acetic acid affords 3-bromo-1-benzothiophene in high yield. chemicalbook.com The subsequent oxidation of this product, as described in the previous section, is often the more common synthetic pathway. Research into the direct, selective bromination of the pre-formed benzothiophene 1,1-dioxide core is less common, as controlling the position of bromination on the benzene (B151609) or thiophene ring can be complex.

Transition Metal-Catalyzed Cyclization and Cross-Coupling Strategies

Transition metal catalysis offers powerful tools for constructing and functionalizing the benzothiophene 1,1-dioxide scaffold, enabling the synthesis of a diverse range of derivatives.

Palladium-Catalyzed Migratory Cyclization Approaches

Palladium-catalyzed reactions are instrumental in the synthesis of complex heterocyclic systems. One sophisticated approach involves an oxidative cyclization-alkoxycarbonylation sequence starting from 2-(methylthio)phenylacetylenes. nih.govacs.org While this specific method produces benzothiophene-3-carboxylic esters, the underlying principle of palladium-catalyzed intramolecular cyclization is highly relevant. nih.govacs.org In this process, a Pd(II) catalyst promotes the cyclization of the sulfur-containing substrate onto the alkyne, followed by further functionalization. nih.govacs.org Adapting such a strategy could theoretically allow for the incorporation of a bromine atom by using appropriately substituted precursors. For instance, a palladium-catalyzed cascade decarboxylative cyclization has been described for preparing fused isoquinolinone derivatives, showcasing the versatility of these cascade reactions in building complex ring systems. rsc.org

Suzuki Coupling in the Synthesis of Related Benzothiophene 1,1-Dioxide Derivatives

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. orgsyn.org This palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate is exceptionally useful for functionalizing the benzothiophene 1,1-dioxide skeleton. Starting with this compound, the bromine atom serves as an effective handle for introducing a wide array of aryl or vinyl substituents.

This strategy allows for the synthesis of complex, unsymmetrical biaryl structures which are of significant interest in materials science and medicinal chemistry. orgsyn.orgresearchgate.net The reaction is known for its high tolerance of various functional groups and can be carried out under relatively mild conditions. The versatility of this approach makes it a powerful tool for creating libraries of benzothiophene 1,1-dioxide derivatives for further study. acs.org

| Aryl Halide/Triflate | Boronic Acid/Ester | Palladium Catalyst | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | 3-Phenyl-1-benzothiophene 1,1-dioxide |

| This compound | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | 3-(Thiophen-2-yl)-1-benzothiophene 1,1-dioxide |

| Aryl Triflate | Arylboronic acid | Phosphine-based Pd catalyst | Unsymmetrical biaryl orgsyn.org |

Metal-Free Annulation and Functionalization Techniques

Growing interest in green chemistry has spurred the development of synthetic methods that avoid the use of transition metals. These techniques offer alternative pathways for the functionalization and synthesis of benzothiophene derivatives. nih.govrsc.org

Interrupted Pummerer Reactions of Benzothiophene S-Oxides for C3-Functionalization

A highly innovative, metal-free strategy for the C3-functionalization of benzothiophenes utilizes the interrupted Pummerer reaction. manchester.ac.ukresearchgate.net This method begins with the activation of a benzothiophene S-oxide (a sulfoxide) with an anhydride (B1165640), typically trifluoroacetic anhydride (TFAA). researchgate.net This activation step generates a reactive sulfonium (B1226848) intermediate. manchester.ac.uk

Instead of undergoing a classic Pummerer rearrangement, this intermediate is "interrupted" by a nucleophile, such as a phenol (B47542) or a silyl (B83357) enol ether. nih.gov This leads to a cascade reaction, often involving a chemicalbook.comchemicalbook.com-sigmatropic rearrangement, which results in the formation of a new carbon-carbon bond at the C3 position of the benzothiophene ring. manchester.ac.uknih.gov This approach is completely regioselective for the C3 position and avoids the need for directing groups or metal catalysts. researchgate.net The reaction cascade is facilitated by the non-aromatic nature of the intermediate sulfonium salt, which allows the key C-C bond-forming sigmatropic rearrangement to proceed under mild conditions. manchester.ac.uk This methodology provides a powerful and efficient route to C3-arylated and C3-alkylated benzothiophenes, which can then be oxidized to the corresponding 1,1-dioxides. manchester.ac.ukresearchgate.net

Aryne Reactions with Alkynyl Sulfides Leading to Benzothiophene Scaffolds

A robust and efficient one-step methodology for synthesizing a wide array of 3-substituted benzothiophenes involves the reaction of arynes with alkynyl sulfides. This intermolecular process utilizes easily accessible starting materials: o-silylaryl triflates as aryne precursors and various alkynyl sulfides. The reaction is typically facilitated by a fluoride (B91410) source, such as cesium fluoride (CsF), in an appropriate solvent like acetonitrile.

The proposed reaction mechanism commences with the nucleophilic addition of the sulfur atom from the alkynyl sulfide to the aryne intermediate. This is followed by a cyclization step onto the alkyne carbon, which constructs the fundamental benzothiophene skeleton. Subsequent protonation of the resulting zwitterionic intermediate yields the final 3-substituted benzothiophene product. One of the significant advantages of this method is its excellent functional group tolerance, allowing for the synthesis of complex and multi-substituted benzothiophene derivatives.

The scope of this reaction is broad, accommodating various substituents on both the aryne precursor and the alkynyl sulfide. This versatility enables the preparation of benzothiophenes with diverse electronic and steric properties.

Table 1: Scope of Benzothiophene Synthesis via Aryne Reaction

| Aryne Precursor (from o-silylaryl triflate) | Alkynyl Sulfide | Product | Yield |

| 3-Chlorobenzyne | 4-Tolylethynyl ethyl sulfide | 3-(4-Tolyl)-4-chlorobenzo[b]thiophene | 88% |

| 3-Chlorobenzyne | Phenylethynyl ethyl sulfide | 3-Phenyl-4-chlorobenzo[b]thiophene | 85% |

| 3-Chlorobenzyne | (4-Methoxyphenyl)ethynyl ethyl sulfide | 4-Chloro-3-(4-methoxyphenyl)benzo[b]thiophene | 91% |

| Benzyne | 4-Tolylethynyl ethyl sulfide | 3-(4-Tolyl)benzo[b]thiophene | 71% |

| 4-Methoxybenzyne | 4-Tolylethynyl ethyl sulfide | 6-Methoxy-3-(4-tolyl)benzo[b]thiophene | 82% |

This table presents a selection of substrates and their corresponding product yields, demonstrating the versatility of the aryne-alkynyl sulfide reaction for synthesizing substituted benzothiophenes.

Once the benzothiophene core is synthesized, it can be readily oxidized to the corresponding 1,1-dioxide using standard oxidizing agents, such as hydrogen peroxide in acetic acid. nih.gov This two-step sequence provides a powerful route to a variety of substituted benzothiophene 1,1-dioxides.

Photoinduced Rearrangements in Benzothiophene 1,1-Dione Synthesis

Photochemical reactions offer unique pathways for the construction of complex molecular architectures, often under mild conditions. In the context of benzothiophene synthesis, photoinduced reactions represent an emerging area of interest. A notable example is the photocatalyst-free cascade cyclization of alkynes with sodium sulfinates under visible light irradiation. mdpi.com This method allows for the synthesis of sulfonylated benzothiophenes, which are direct precursors to the 1,1-dioxide derivatives. mdpi.com

The reaction proceeds via a radical pathway, initiated by light, leading to the formation of the benzothiophene ring with a sulfonyl group at the 3-position. mdpi.com This process avoids the need for metal catalysts and provides access to products that can be directly seen as benzothiophene 1,1-dioxide analogues or readily converted to them if the exocyclic sulfonyl group is different from the ring's own sulfone. mdpi.com

While direct photoinduced rearrangements to form the benzothiophene 1,1-dioxide core are not extensively documented, photochemical transformations of related sulfur-containing heterocycles highlight the potential of this strategy. For instance, a visible-light-mediated aza Paternò–Büchi reaction has been developed for benzo[d]isothiazole 1,1-dioxides, which are structurally related to benzothiophene 1,1-dioxides. rsc.org This reaction involves the [2+2] cycloaddition of the excited state of the isothiazole (B42339) dioxide with an alkene, followed by a Lewis acid-catalyzed ring expansion. rsc.org Such studies on related sulfone scaffolds suggest that photochemical methods hold promise for developing novel synthetic routes to benzothiophene 1,1-dioxides.

Strategic Considerations for Green Chemistry in 1,1-Dioxide Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. Several innovative and green approaches for the synthesis of benzothiophene 1,1-dioxides have been reported.

One prominent green strategy is the use of electrochemistry. rsc.orgnih.gov An efficient electrochemical method has been developed for synthesizing benzothiophene 1,1-dioxides from sulfonhydrazides and internal alkynes. rsc.orgnih.gov This reaction proceeds at room temperature in an undivided cell using constant current electrolysis. rsc.org A key advantage is the use of "traceless" electrons as the reagent, which obviates the need for transition metal catalysts or chemical oxidants that generate stoichiometric waste. rsc.org The process involves a radical-mediated pathway that leads to the desired products with good functional group tolerance. rsc.orgnih.gov

Another sustainable approach involves a solvent-controlled, radical-mediated transformation between sulfonyl hydrazides and alkynes using a simple and environmentally benign catalytic system of potassium iodide (KI) and hydrogen peroxide (H₂O₂). researchgate.netresearchgate.net This method avoids the use of transition metals and occurs rapidly. researchgate.net The reaction's chemoselectivity can be controlled by the choice of solvent, allowing for the divergent synthesis of either benzothiophene-1,1-dioxides or (E)-β-iodo vinylsulfones. researchgate.net When conducted in 2,2,2-trifluoroethanol (B45653) (TFE), the reaction favors the formation of the benzothiophene-1,1-dioxide scaffold. researchgate.net

These methods represent significant advances toward the sustainable production of this important class of compounds, aligning with the core tenets of green chemistry.

Table 2: Comparison of Synthetic Methods for Benzothiophene 1,1-Dioxides

| Method | Key Reagents/Catalysts | Oxidant | Key Green Advantage |

| Traditional Oxidation | m-CPBA, H₂O₂, Oxone | Self-contained | Often requires stoichiometric amounts of oxidant. |

| Electrochemical Synthesis | Sulfonhydrazide, Alkyne | None (Anodic Oxidation) | Avoids chemical oxidants and metal catalysts; mild conditions. rsc.org |

| KI/H₂O₂ Mediated | Sulfonyl hydrazide, Alkyne, KI | H₂O₂ | Uses a benign oxidant (water is the byproduct) and avoids transition metals. researchgate.net |

This table compares green synthetic strategies to more traditional oxidation methods for producing benzothiophene 1,1-dioxides, highlighting the advantages in terms of reagents and environmental impact.

Exploration of Chemical Reactivity and Transformation Pathways

Electrophilic Substitution Reactions on the Benzothiophene (B83047) 1,1-Dioxide Core

Electrophilic aromatic substitution on the 3-bromo-1-benzothiophene (B1266177) 1,1-dioxide core is a challenging transformation due to the powerful deactivating nature of the sulfone group. The sulfone (-SO2-) moiety is strongly electron-withdrawing, significantly reducing the electron density of the entire heterocyclic system and making it less susceptible to attack by electrophiles.

The directing effects of the substituents play a crucial role in determining the regiochemical outcome of any potential substitution.

Sulfone Group (-SO2-): This group is a meta-director for electrophilic attack on the fused benzene (B151609) ring and strongly deactivates both the benzene and the thiophene (B33073) rings.

Bromo Group (-Br): Located on the thiophene ring, this halogen is also deactivating but is traditionally an ortho-, para-director. However, its influence is largely overshadowed by the potent deactivation of the sulfone.

Given these factors, the thiophene dioxide ring is highly unreactive towards electrophiles. Consequently, electrophilic substitution, when forced under harsh conditions, occurs preferentially on the less deactivated benzene ring. For the parent benzo[b]thiophene 1,1-dioxide, nitration has been shown to occur regioselectively at the C6 position. This outcome is consistent with theoretical principles, as the C6 position is meta to the deactivating sulfone group. It is anticipated that 3-bromo-1-benzothiophene 1,1-dioxide would follow a similar pattern, with electrophiles attacking the benzene portion of the molecule, primarily at the C6 position. Classical Friedel-Crafts reactions on this substrate are difficult and often require harsh conditions and strong Lewis acid catalysts, with acylation generally being more successful than alkylation. acs.orgchemicalbook.com

Nucleophilic Substitution Reactions at Brominated Centers

The electron-deficient nature of the this compound ring system makes it an excellent candidate for nucleophilic aromatic substitution (SNAr). researchgate.net The bromine atom at the C3 position serves as a leaving group, and its displacement by a nucleophile is facilitated by the strong electron-withdrawing sulfone group.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. researchgate.net For this reaction to occur, the aromatic ring must be sufficiently electron-poor to stabilize the intermediate. youtube.com In the case of this compound, nucleophilic attack at C3 generates an anionic intermediate where the negative charge can be effectively delocalized onto the electronegative oxygen atoms of the sulfone group. This stabilization provides a strong driving force for the reaction.

A wide range of nucleophiles are expected to displace the C3-bromide, including:

Amines (e.g., primary and secondary amines)

Alkoxides (e.g., sodium methoxide)

Thiolates (e.g., sodium thiophenoxide)

Azide ions

While specific documented examples for this compound are not widespread, the reaction of related activated halo-aromatics is well-established, suggesting this pathway is a viable and important transformation for this compound. researchgate.netyoutube.com

Redox Chemistry: Further Oxidation and Reduction of the Sulfone Moiety

The redox chemistry of this compound is primarily centered on the reduction of the sulfone group, as the sulfur atom is already in its highest oxidation state (+6) and cannot be further oxidized.

The reduction of the sulfone moiety to the corresponding sulfide (B99878) (a benzothiophene) is a known transformation. This process effectively removes the two oxygen atoms and restores the aromatic character of the thiophene ring. Various reducing agents can be employed for this purpose. While powerful hydridic reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing many functional groups, their effectiveness on sulfones can be variable and they may also react with other parts of the molecule. youtube.comsemanticscholar.org More classical methods, such as the use of zinc dust in a mixture of acetic acid and hydrochloric acid, have been reported for the reduction of the parent benzo[b]thiophene 1,1-dioxide.

This reduction is a synthetically useful strategy as it allows the sulfone to be used as an activating group for certain reactions (like cycloadditions) and then removed to yield a functionalized benzothiophene product.

Cycloaddition and Rearrangement Capabilities of Benzothiophene 1,1-Dioxides

The C2-C3 double bond in the benzothiophene 1,1-dioxide core, while part of a heterocyclic system, exhibits reactivity characteristic of an electron-deficient alkene. This is due to the powerful electron-withdrawing nature of the adjacent sulfone group. This activation makes the molecule an excellent participant in various cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): this compound acts as a potent dienophile in Diels-Alder reactions. nih.govsci-hub.se It readily reacts with a wide range of conjugated dienes to form six-membered rings. The reaction is typically stereospecific, preserving the stereochemistry of the dienophile and the diene in the product. The presence of the bromine atom at C3 can influence the regioselectivity of the reaction with unsymmetrical dienes due to steric and electronic effects.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): The activated double bond also serves as an excellent dipolarophile in 1,3-dipolar cycloadditions. It reacts with various 1,3-dipoles, such as azides, nitrile oxides, and azomethine ylides, to afford five-membered heterocyclic rings fused to the benzothiophene scaffold. semanticscholar.org These reactions often proceed with high regio- and diastereoselectivity, providing a reliable route to complex polycyclic systems.

Table 1: Representative Cycloaddition Reactions of Benzothiophene 1,1-Dioxides

| Reaction Type | Reactant Partner | Product Type | Selectivity Noted |

|---|---|---|---|

| [4+2] Diels-Alder | Conjugated Dienes (e.g., Cyclopentadiene) | Cyclohexene-fused Adducts | High Endo Selectivity |

| [3+2] 1,3-Dipolar | Azomethine Ylides | Pyrrolidine-fused Adducts | High Diastereoselectivity (>25:1 dr) semanticscholar.org |

| [3+2] 1,3-Dipolar | Nitrile Oxides | Isoxazole-fused Adducts | High Diastereoselectivity (>19:1 dr) semanticscholar.org |

Rearrangement Capabilities: Major skeletal rearrangements of the stable benzothiophene 1,1-dioxide core are not commonly observed. The system's stability generally disfavors pathways involving ring-opening or significant structural reorganization. However, rearrangements can occur in complex products derived from its initial reactions.

Chemo-, Regio-, and Stereoselective Functionalization Strategies

The diverse reactivity of the different sites within this compound allows for a range of selective functionalization strategies.

Regioselectivity: The functionalization of this molecule is highly regiocontrolled based on the choice of reaction conditions.

C2 Position: Palladium-catalyzed C-H activation reactions, such as oxidative olefination, are highly selective for the C2 position. This provides a modern and efficient route to 2-substituted derivatives, leaving the C3-bromo bond and the benzene ring intact.

C3 Position: This position is primarily functionalized through the displacement of the bromine atom, either via nucleophilic aromatic substitution or through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

C6 Position: As discussed, classical electrophilic aromatic substitution is directed to the C6 position on the benzene ring.

This predictable regioselectivity allows for the stepwise and controlled introduction of different functional groups at distinct positions around the molecule.

Chemoselectivity: The different reactivities of the C-H and C-Br bonds enable chemoselective transformations. For instance, it is possible to perform a Pd-catalyzed C-H arylation at the C2 position without affecting the C3-bromo bond. Conversely, conditions for Suzuki or Stille coupling can be chosen to react selectively at the C-Br bond without engaging in C-H activation. This orthogonality is key to building complex molecular architectures.

Stereoselectivity: Stereocontrol is most prominent in the cycloaddition reactions of the thiophene dioxide ring. Diels-Alder reactions typically favor the formation of the endo product due to secondary orbital interactions. Similarly, 1,3-dipolar cycloadditions often yield a single diastereomer with high selectivity, allowing for the precise construction of multiple stereocenters in the fused-ring products. semanticscholar.org

Table 2: Summary of Regioselective Functionalization Strategies

| Position | Reaction Type | Typical Reagents | Result |

|---|---|---|---|

| C2 | Pd-Catalyzed C-H Activation | Pd(OAc)₂, Alkenes/Arylboronic Acids | C2-Vinylation or C2-Arylation |

| C3 | Nucleophilic Substitution (SNAr) | Amines, Alkoxides, Thiolates | Displacement of Bromine |

| C3 | Cross-Coupling | Boronic Acids (Suzuki), Stannanes (Stille) | C3-Arylation or C3-Vinylation |

| C6 | Electrophilic Substitution | HNO₃/H₂SO₄ | C6-Nitration |

Mechanistic Investigations of Reactions Involving 3 Bromo 1 Benzothiophene 1,1 Dioxide

Detailed Reaction Mechanism Elucidation for Cyclization Pathways

The oxidized benzothiophene (B83047) core of 3-Bromo-1-benzothiophene (B1266177) 1,1-dioxide makes it a potent dienophile and a precursor to highly reactive intermediates for cycloaddition reactions. A primary cyclization pathway available to derivatives of this compound is the [4+2] Diels-Alder reaction.

Stable analogues of benzothiophene-2,3-quinodimethane, such as benzothieno[2,3-c]pyran-3-ones, can be generated from benzothiophene precursors. These intermediates serve as reactive dienes. When heated with dienophiles like alkynes, they undergo a Diels-Alder reaction. The initial cycloadduct then typically undergoes a retro-Diels-Alder reaction, extruding a small molecule like carbon dioxide to yield a fully aromatic dibenzothiophene (B1670422) system. rsc.orgcapes.gov.br The benzothiophene S,S-dioxide moiety itself can also act as a dienophile in reactions with suitable dienes. iosrjournals.org

The general mechanism for the Diels-Alder reaction involving a benzothiophene-2,3-quinodimethane analogue is a concerted, pericyclic process. The highest occupied molecular orbital (HOMO) of the diene interacts with the lowest unoccupied molecular orbital (LUMO) of the dienophile, leading to the formation of two new sigma bonds and a cyclohexene (B86901) ring in a single transition state. The subsequent aromatization via extrusion of CO2 is a thermodynamically driven process that results in the stable dibenzothiophene product. rsc.orgcapes.gov.br

Table 1: Key Cyclization Reactions

| Reaction Type | Reactants | Intermediate | Product | Ref. |

|---|---|---|---|---|

| Diels-Alder | Benzothieno[2,3-c]pyran-3-one + Alkyne | Cycloadduct | Dibenzothiophene | rsc.orgcapes.gov.br |

Mechanistic Analysis of Palladium-Catalyzed Migratory Processes

While specific studies on palladium-catalyzed migratory insertions involving the C-Br bond of 3-Bromo-1-benzothiophene 1,1-dioxide are not extensively detailed, the mechanistic principles can be inferred from related transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, inherently involve migratory steps within the catalytic cycle.

A plausible mechanistic cycle for a Suzuki-type coupling of an arylboronic acid with this compound would proceed as follows:

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the C-Br bond of the benzothiophene dioxide to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) coordinates to the palladium center, typically facilitated by a base. The aryl group is then transferred from the boron atom to the palladium, displacing the bromide ligand. This step represents a key migratory process.

Reductive Elimination: The two organic groups (the benzothiophene and the newly transferred aryl group) on the palladium center couple and are eliminated from the metal, forming the C-C bond of the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

This sequence of oxidative addition, transmetalation (migration), and reductive elimination is the cornerstone of many palladium-catalyzed cross-coupling reactions.

Proposed Mechanisms for Aryne-Mediated Annulations

Arynes, or benzynes, are highly reactive intermediates that can be trapped by a variety of nucleophiles and dienes to form annulated ring systems. A proposed mechanism for an aryne-mediated annulation involving a derivative of this compound, for instance with an alkynyl sulfide (B99878), would build the benzothiophene scaffold itself. rsc.orgrsc.orgnih.govnih.gov

The proposed mechanism for the reaction of an aryne with an alkynyl sulfide involves several key steps: rsc.orgrsc.orgresearchgate.net

Generation of Aryne: An aryne intermediate is first generated in situ, typically from an o-silylaryl triflate using a fluoride (B91410) source.

Nucleophilic Attack: The sulfur atom of the alkynyl sulfide acts as a nucleophile and attacks one of the carbons of the aryne triple bond. This forms a zwitterionic intermediate.

Cyclization: The anionic carbon of the former aryne then attacks the internal carbon of the alkyne. This intramolecular cyclization forms the five-membered thiophene (B33073) ring, resulting in a new zwitterionic species.

Protonation/Rearomatization: The intermediate is then protonated to yield the final, stable benzothiophene product. rsc.orgrsc.org

This one-step process efficiently constructs the benzothiophene skeleton through the formation of both a C-S and a C-C bond. rsc.org

Understanding Interrupted Pummerer Reaction Mechanisms

The interrupted Pummerer reaction provides a powerful, metal-free method for the functionalization of benzothiophenes, starting from their corresponding S-oxides. researchgate.netresearchgate.netmanchester.ac.uknih.gov The mechanism avoids the formation of a traditional Pummerer intermediate (an α-acyloxy thioether) and instead diverts the reaction pathway toward C-C bond formation.

The cascade begins with the activation of a benzothiophene S-oxide with an acid anhydride (B1165640) (like trifluoroacetic anhydride, TFAA). This is followed by the addition of a nucleophilic coupling partner, such as a styrene (B11656) or a phenol (B47542). researchgate.netresearchgate.net

Detailed Mechanism:

Activation: The sulfoxide (B87167) oxygen attacks the anhydride to form a sulfonium (B1226848) acyloxy intermediate.

Interrupted Pummerer Reaction: A nucleophile (e.g., styrene) attacks the electrophilic sulfur atom. This is termed an "interrupted" Pummerer reaction because the nucleophile intercepts the activated sulfoxide before the typical rearrangement can occur. This step forms a new sulfonium salt. researchgate.netresearchgate.net

Loss of Aromaticity and Rearrangement: The resulting sulfonium salt lacks the aromaticity of the starting benzothiophene. This facilitates a subsequent charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement, which is the key C-C bond-forming event. manchester.ac.uknih.gov

Migration and Rearomatization: In some cases, the cascade can continue with a previously unexplored 1,2-migration of the newly installed substituent from the C3 to the C2 position, followed by rearomatization to yield the functionalized benzothiophene product. researchgate.netmanchester.ac.uknih.gov

This sequence allows for the regioselective installation of aryl, allyl, or propargyl groups at the C2 or C3 position of the benzothiophene core. manchester.ac.uk

Stereochemical Control and Regioselectivity in Chemical Transformations

Controlling the stereochemistry and regioselectivity is paramount in organic synthesis. In reactions involving this compound and its precursors, these aspects are governed by a combination of electronic, steric, and mechanistic factors.

Regioselectivity:

Diels-Alder Reactions: When unsymmetrical dienes (like a substituted benzothiophene-2,3-quinodimethane) react with unsymmetrical dienophiles, the formation of regioisomers is possible. The outcome is often dictated by the electronic properties of the substituents. The dominant product arises from the alignment that best matches the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile, favoring "ortho" and "para" isomers over "meta" products. rsc.orgmasterorganicchemistry.commdpi.com

Interrupted Pummerer Reaction: The reaction cascade involving benzothiophene S-oxides shows high regioselectivity. For instance, coupling with phenols occurs exclusively at the C2 position of the benzothiophene and the ortho-position of the phenol. researchgate.net This is attributed to the specific pathway of the rsc.orgrsc.org-sigmatropic rearrangement and subsequent 1,2-migration. researchgate.netnih.gov

Stereochemical Control: A notable example of stereocontrol is the synthesis of (E,Z)-1,3-dienes from benzothiophene S-oxides. researchgate.net

An interrupted Pummerer reaction with a styrene forms a sulfonium salt.

Reaction with an organolithium or organomagnesium reagent generates a hypervalent sulfurane intermediate.

This sulfurane undergoes a selective ligand coupling, which proceeds with total stereocontrol, leading to the formation of decorated (E,Z)-1,3-dienes. researchgate.net

This process resembles a reductive elimination from a transition metal, but here, sulfur mediates the stereoselective C-C bond formation. researchgate.net Similarly, Diels-Alder reactions can be highly stereospecific, with the stereochemistry of the reactants being transferred directly to the product. nih.gov

Table 2: Factors Influencing Selectivity

| Transformation | Selectivity Type | Controlling Factors | Outcome | Ref. |

|---|---|---|---|---|

| Diels-Alder | Regioselectivity | Frontier Molecular Orbital (FMO) interactions, electronics | Favors "ortho" and "para" isomers | masterorganicchemistry.commdpi.com |

| Interrupted Pummerer | Regioselectivity | rsc.orgrsc.org-Sigmatropic rearrangement, 1,2-migration pathway | Exclusive formation of C2-arylated products | researchgate.netnih.gov |

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Bromo-1-benzothiophene (B1266177) 1,1-dioxide in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 3-Bromo-1-benzothiophene 1,1-dioxide, the aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, while the lone proton on the thiophene (B33073) dioxide ring exhibits a characteristic singlet. In a study detailing the synthesis of this compound, the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 300 MHz, showed a singlet at 6.98 ppm corresponding to the proton at the 2-position of the benzothiophene (B83047) dioxide ring. researchgate.net The four protons of the benzo-fused ring appeared as a multiplet in the range of 7.58–7.72 ppm. researchgate.net

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 6.98 | s | H-2 |

| ¹H | 7.58-7.72 | m | Ar-H |

| ¹³C | - | - | - |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a detailed fingerprint of the functional groups and bonding arrangements within this compound.

FT-IR Spectroscopy: The FT-IR spectrum is characterized by strong absorption bands corresponding to the vibrations of the sulfone (SO₂) group. These are typically observed as two distinct, intense peaks representing the asymmetric and symmetric stretching modes. For sulfones, these bands generally appear in the regions of 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹, respectively. Other characteristic absorptions would include C-H stretching vibrations of the aromatic and heterocyclic rings, C=C stretching vibrations of the aromatic system, and the C-Br stretching vibration, which is expected at lower frequencies.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| SO₂ Asymmetric Stretch | 1350-1300 (Strong) | - |

| SO₂ Symmetric Stretch | 1160-1120 (Strong) | - |

| Aromatic C-H Stretch | 3100-3000 (Medium) | 3100-3000 (Strong) |

| Aromatic C=C Stretch | 1600-1450 (Medium) | 1600-1450 (Strong) |

| C-Br Stretch | 600-500 (Medium) | 600-500 (Strong) |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in the crystal lattice.

To date, a specific single-crystal X-ray structure of this compound has not been reported in the surveyed literature. However, analysis of the crystal structures of related benzo[b]thiophene 1,1-dioxide derivatives would provide valuable insights into the expected molecular geometry. The core benzothiophene dioxide moiety is expected to be largely planar, with the sulfonyl oxygen atoms situated out of the plane of the bicyclic ring system. The bromine atom would be located at the 3-position of the thiophene dioxide ring. Intermolecular interactions, such as halogen bonding involving the bromine atom and hydrogen bonding, could play a significant role in the crystal packing.

Advanced Mass Spectrometry Techniques for Precise Molecular Weight and Fragmentation Analysis

Advanced mass spectrometry techniques are indispensable for the precise determination of the molecular weight and for elucidating the fragmentation pathways of this compound.

Precise Molecular Weight Determination: High-resolution mass spectrometry (HRMS) provides an accurate measurement of the molecular mass, allowing for the unambiguous determination of the elemental composition. The molecular formula of this compound is C₈H₅BrO₂S. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks (M and M+2) of similar intensity. A study on the synthesis of this compound reported a mass-to-charge ratio (m/z) of 214.1 for the protonated molecule ([M+H]⁺) using Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LCMS-ESI). researchgate.net

Fragmentation Analysis: Under electron impact (EI) or other energetic ionization methods, the molecule undergoes characteristic fragmentation. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of SO₂ (64 Da), followed by the loss of the bromine atom or other small neutral molecules. The stability of the benzothiophene ring system would likely result in the formation of a stable benzothienyl cation.

| Ion | m/z (calculated for ⁷⁹Br) | m/z (calculated for ⁸¹Br) | Possible Identity |

|---|---|---|---|

| [M]⁺ | 243.9 | 245.9 | Molecular Ion |

| [M-SO₂]⁺ | 179.9 | 181.9 | Loss of Sulfur Dioxide |

| [M-Br]⁺ | 165.0 | - | Loss of Bromine Radical |

| [C₈H₅S]⁺ | 133.0 | 133.0 | Benzothienyl Cation |

Spectroscopic Probes for Electronic Structure and Excited State Properties

Spectroscopic techniques such as UV-Vis absorption and fluorescence spectroscopy are employed to investigate the electronic structure and excited-state properties of this compound.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum reveals the electronic transitions within the molecule. The benzothiophene 1,1-dioxide core possesses a π-conjugated system, which gives rise to characteristic absorption bands in the ultraviolet and visible regions. The presence of the bromine atom and the sulfone group can influence the position and intensity of these absorption maxima (λmax). The sulfone group, being an electron-withdrawing group, can affect the energy levels of the molecular orbitals involved in the electronic transitions.

Excited State Properties: Upon absorption of light, the molecule is promoted to an excited electronic state. The properties of this excited state, such as its lifetime and decay pathways (e.g., fluorescence, phosphorescence, or non-radiative decay), can be studied using time-resolved spectroscopic techniques. The presence of the heavy bromine atom can enhance intersystem crossing from the singlet excited state to a triplet state, potentially leading to phosphorescence. These studies are crucial for understanding the photophysical behavior of the molecule and its potential applications in areas such as organic electronics and photochemistry.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 3-Bromo-1-benzothiophene (B1266177) 1,1-dioxide.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. mdpi.com

For benzothiophene (B83047) derivatives, the oxidation of the sulfur atom to a sulfone significantly lowers the energy levels of both the HOMO and LUMO due to the strong electron-withdrawing nature of the sulfone group. mdpi.com This oxidation generally leads to an increase in the HOMO-LUMO gap, enhancing the molecule's stability. In 3-Bromo-1-benzothiophene 1,1-dioxide, the HOMO is expected to be distributed over the π-system of the benzothiophene core, while the LUMO is also anticipated to be a π-type antibonding orbital. The energy gap can be used to predict the energy of the lowest-lying electronic transition, which corresponds to the excitation of an electron from the HOMO to the LUMO (π → π* transition). mdpi.com

Table 1: Representative Frontier Orbital Parameters for Benzothiophene Dioxides.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates the charge distribution within a molecule, with different colors representing varying electrostatic potential values.

For this compound, the MEP surface would show:

Negative Regions (Red/Yellow): These areas correspond to an excess of electrons and are susceptible to electrophilic attack. The most negative potential is highly localized on the oxygen atoms of the sulfone group, making them the primary sites for interactions with electrophiles or hydrogen bond donors. researchgate.netresearchgate.net

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. Positive potential is generally found around the hydrogen atoms of the benzene (B151609) ring. nih.gov The bromine atom can also exhibit a region of positive potential known as a "sigma-hole," which allows it to participate in halogen bonding.

Neutral Regions (Green): These areas have a near-zero potential.

The MEP analysis provides a clear visual representation of the molecule's charge landscape, guiding the understanding of its intermolecular interactions and reactivity patterns. nih.gov

Theoretical Studies of Reaction Pathways and Energy Landscapes

Theoretical calculations are employed to model the reaction pathways of this compound, providing detailed mechanistic insights. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction routes. acs.org For instance, in nucleophilic aromatic substitution reactions, where the bromine atom is replaced, computational models can determine the energetics of the Meisenheimer complex intermediate and compare the feasibility of different pathways.

Studies on related systems, such as the photocyclization of styrylthiophenes or the synthesis of complex thienoacenes, demonstrate the power of DFT calculations in predicting reaction outcomes and elucidating complex mechanisms. acs.orgacs.org These calculations can confirm the viability of proposed reaction pathways and explain the observed regioselectivity and stereoselectivity. acs.orgacs.org

Prediction of Chemical Reactivity and Selectivity via Computational Descriptors

Beyond HOMO/LUMO and MEP analyses, a range of other computational descriptors can be calculated to predict chemical reactivity and selectivity. These global and local reactivity descriptors are derived from conceptual DFT.

Local Descriptors: Fukui functions and local softness are used to identify the most reactive sites within the molecule. academie-sciences.fr These descriptors can distinguish the reactivity of different carbon atoms on the aromatic rings, predicting the most likely positions for electrophilic or nucleophilic substitution.

For this compound, these descriptors would quantify the influence of both the electron-withdrawing sulfone group and the bromine substituent on the reactivity of the entire molecule and specific atomic sites.

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide valuable insights into its dynamic behavior and intermolecular interactions. MD simulations model the movement of atoms over time, allowing for the study of how the molecule interacts with its environment, such as solvent molecules or other solutes. researchgate.net

These simulations are particularly useful for understanding non-covalent interactions, which are critical in crystal packing and solution-phase behavior. For example, MD can be used to study the stability and geometry of halogen bonds (involving the bromine atom) and hydrogen bonds (involving the sulfone oxygen atoms) with other molecules. researchgate.net

Computational Insights into the Impact of Sulfur Oxidation on Electronic and Optoelectronic Properties

Computational studies provide profound insights into how the oxidation of the sulfur atom in the benzothiophene scaffold dramatically alters its electronic and optoelectronic properties. mdpi.com The transformation of the sulfide (B99878) to a sulfone introduces a potent electron-withdrawing group, which has several key consequences:

Stabilization of Frontier Orbitals: The sulfone group significantly lowers the energy levels of both the HOMO and LUMO. This increased electron affinity and ionization potential makes the sulfone derivative a better electron acceptor and more resistant to oxidation compared to its unoxidized counterpart. mdpi.com

Modification of the HOMO-LUMO Gap: The oxidation typically results in a wider energy gap, which leads to a blue shift in the absorption and emission spectra. This means the molecule absorbs and emits light at shorter wavelengths (higher energies). mdpi.com

Enhanced Emission Properties: In some cases, the oxidation can lead to significantly enhanced fluorescence quantum yields, transforming a poorly emissive material into a highly fluorescent one. Studies on oxidized researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) derivatives have reported quantum yields exceeding 99%. mdpi.com

These computational insights are crucial for the rational design of new organic semiconductors and fluorescent materials, demonstrating that sulfur oxidation is a powerful strategy for tuning the optoelectronic properties of benzothiophene-based materials. mdpi.com

Applications in Complex Organic Synthesis

3-Bromo-1-benzothiophene (B1266177) 1,1-Dioxide as a Building Block for Heterocyclic Scaffolds

3-Bromo-1-benzothiophene 1,1-dioxide is a key intermediate in the synthesis of diverse heterocyclic systems. The presence of the reactive carbon-bromine bond, coupled with the electron-withdrawing nature of the sulfone group, makes it a prime candidate for various coupling and cyclization reactions.

Researchers have utilized 3-halobenzo[b]thiophenes, including the bromo derivative, as precursors for more complex heterocyclic structures. slideshare.net These compounds can undergo electrophilic cyclization reactions to generate a variety of halogenated heterocycles. slideshare.net For instance, the benzothiophene (B83047) core is found in molecules that are investigated as potential thromboxane (B8750289) synthetase inhibitors. nih.gov Furthermore, benzo[b]thiophene 1,1-dioxide is recognized as a significant sulfone-embedded heterocycle with applications in pharmaceutical research. nih.gov

The general strategy often involves the initial synthesis of a substituted 3-halobenzo[b]thiophene, which is then elaborated into more complex fused or linked heterocyclic systems. This approach leverages the foundational structure of the benzothiophene to access novel chemical space.

Synthesis of Thiophene (B33073) Derivatives for Synthetic Methodology Development

The development of novel synthetic methodologies often relies on versatile and reactive starting materials, and this compound and its unoxidized precursor, 3-bromobenzo[b]thiophene, are excellent examples. These compounds are frequently employed to create a range of thiophene derivatives, which in turn are used to explore new reaction pathways and expand the synthetic chemist's toolkit.

One prominent method for creating substituted benzothiophenes is through the electrophilic cyclization of 2-alkynyl thioanisoles. slideshare.netfrontiersin.org This methodology allows for the introduction of various substituents onto the benzothiophene core. For example, a two-step synthesis starting from 2-iodothioanisole (B1305124) can yield 3-bromo-substituted benzo[b]thiophenes. frontiersin.org This involves a Sonogashira coupling followed by a cyclization reaction with an electrophilic bromine source like N-bromosuccinimide (NBS). frontiersin.org

The following table summarizes the synthesis of various 3-halobenzo[b]thiophene derivatives through an environmentally benign halocyclization reaction. frontiersin.org

| Starting Alkyne | Halogen Source | Product | Yield (%) |

| Cyclohexyl substituted alkynyl thioanisole | NaCl | 2-cyclohexyl-3-chlorobenzo[b]thiophene | 90 |

| Cyclohexyl substituted alkynyl thioanisole | NaBr | 2-cyclohexyl-3-bromobenzo[b]thiophene | 92 |

| Substituted propargyl alcohol | NaCl | 2-(3-chlorobenzo[b]thiophen-2-yl)propan-2-ol | 77 |

| Substituted propargyl alcohol | NaBr | 2-(3-bromobenzo[b]thiophen-2-yl)propan-2-ol | 85 |

These derivatives are not only valuable for their potential biological activities but also serve as platforms for developing and refining synthetic methods. slideshare.net

Construction of π-Extended Conjugated Systems and Polycyclic Aromatic Hydrocarbons

The rigid, planar structure of the benzothiophene core makes this compound an attractive starting material for the synthesis of π-extended conjugated systems and polycyclic aromatic hydrocarbons (PAHs). These materials are of significant interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govresearchgate.net

The C-Br bond provides a handle for cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the extension of the π-system by introducing aryl, heteroaryl, or vinyl groups. The oxidation of the sulfur atom to a sulfone modifies the electronic properties of the benzothiophene unit, which can be advantageous in designing materials with specific optoelectronic characteristics. nih.gov

A notable application is the synthesis of unsymmetric dibenzo[d,d′]thieno[2,3-b;4,5-b′]dithiophenes (DBTDTs), which are thienoacenes with potential as organic semiconducting materials. researchgate.net The synthesis can be achieved through a copper-catalyzed domino reaction, demonstrating the utility of halogenated precursors in building complex, fused aromatic systems. researchgate.net The functionalization of related heterocyclic systems like 2,1,3-benzothiadiazole (B189464) (BTD) through C-H borylation also highlights the strategies used to create fused carbazoles, which are key components in optoelectronic devices. organic-chemistry.org

Development of Novel Organophosphorus Compounds Utilizing Benzothiophene Intermediates

While direct synthesis of organophosphorus compounds from this compound is not extensively documented in the provided sources, the use of benzothiophene intermediates in the synthesis of phosphorylated heterocycles is an emerging area of interest. rsc.org Organophosphorus compounds are significant in medicinal chemistry, agricultural science, and materials science. researchgate.net

The general approach involves the formation of a carbon-phosphorus bond on the heterocyclic ring. Modern synthetic methods, such as visible-light-mediated photocatalysis, are being explored for the construction of C(sp²)–P bonds. rsc.org These methods offer milder reaction conditions compared to traditional approaches like Michaelis-Arbuzov or cross-coupling reactions which often require high temperatures or transition metal catalysts. researchgate.net

For instance, a reaction between (2-iodobenzyl)triphenylphosphonium bromide and thiocarboxylic acids in the presence of a copper catalyst can yield benzo[b]thiophenes through a sequence of Ullmann-type C-S coupling and a Wittig reaction. chemicalbook.com This illustrates the intersection of phosphorus chemistry and benzothiophene synthesis. Although this example builds the benzothiophene ring itself, a functionalized intermediate like this compound could theoretically be a substrate for subsequent phosphorylation reactions, given the reactivity of the C-Br bond towards various coupling partners, including phosphorus-based nucleophiles or reagents in metal-catalyzed processes.

Regioselective Synthesis of Functionalized Benzothiophenes

The ability to introduce functional groups at specific positions on a molecule is crucial for tuning its properties. This compound is a product of, and a participant in, regioselective reactions to create precisely functionalized benzothiophenes.

An efficient method for producing 3-halo-7-oxygen-functionalized benzo[b]thiophenes has been developed starting from N,N-diethyl O-3-halophenylcarbamates. This process involves an ortho-lithiation followed by an electrophilic cyclization, allowing for the synthesis of 2,3,7-regioselectively functionalized benzo[b]thiophenes.

Furthermore, direct C-H functionalization is a powerful tool for derivatization. While applied to the related 2,1,3-benzothiadiazole (BTD) system, regioselective Ir-catalyzed C-H borylation allows access to versatile borylated intermediates that can be further functionalized at various positions on the benzene (B151609) ring. organic-chemistry.org Such strategies, when applied to the benzothiophene scaffold, enable the synthesis of a wide range of derivatives that would be difficult to access through classical methods. The electrophilic cyclization of 2-alkynyl thioanisoles is another key strategy that provides regioselective access to 3-halo substituted benzo[b]thiophenes. slideshare.net

The following table details the synthesis of the precursor, 3-bromo-1-benzothiophene, showcasing a regioselective bromination reaction.

| Starting Material | Reagent | Solvent | Product | Yield (%) |

| Benzo[b]thiophene | N-Bromosuccinimide (NBS) | Chloroform (B151607) / Acetic Acid | 3-Bromo-1-benzothiophene | 100 |

This high-yielding, regioselective bromination at the 3-position is a foundational step for many of the applications discussed, providing the key bromo-functionalized intermediate that can then be oxidized to the target compound, this compound, for further synthetic elaboration.

Applications in Advanced Materials Science

Organic Semiconductor Development based on Benzothiophene (B83047) 1,1-Dioxide Cores

The development of organic semiconductors is a cornerstone of modern electronics, enabling the creation of flexible, lightweight, and low-cost devices. The benzothiophene 1,1-dioxide moiety has proven to be an exceptional building block for these materials.

Organic Field-Effect Transistors (OFETs) are fundamental components of organic circuits. The performance of an OFET is largely determined by the charge-carrying capabilities of the organic semiconductor layer. Derivatives of rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (BTBT), a class of compounds accessible from precursors like 3-Bromo-1-benzothiophene (B1266177) 1,1-dioxide, have demonstrated remarkable success in this area. researchgate.net These materials are among the most popular organic semiconductors for OFETs due to their high chemical and thermal stability. researchgate.net

The introduction of alkyl chains, such as in 2,7-dioctyl rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (C8-BTBT), can lead to highly crystalline films with excellent charge transport properties. nih.gov Solution-based deposition techniques, like dip-coating, allow for the scalable and controlled assembly of these crystalline films, which is crucial for manufacturing. nih.gov OFETs fabricated from such films have exhibited impressive field-effect hole mobilities, reaching values as high as 3.99 cm²/V·s. nih.gov The excellent charge transport in these materials is attributed to large intermolecular orbital overlap, which is a direct consequence of their specific molecular packing in the solid state. rsc.orgacs.org

Table 1: Performance of OFETs based on Benzothiophene 1,1-Dioxide Derivatives

| Derivative | Deposition Method | Hole Mobility (cm²/V·s) |

|---|---|---|

| 2,7-diphenyl BTBT (DPh-BTBT) | Vapor-deposition | Up to 2.0 acs.org |

| Dialkyl-BTBTs (Cn-BTBTs) | Solution-processing | > 1.0 acs.org |

| 2,7-dioctyl rsc.orgbenzothieno[3,2- b] rsc.orgbenzothiophene (C8-BTBT) | Dip-coating | Up to 3.99 nih.gov |

| rsc.orgBenzothieno[3,2-b] rsc.orgbenzothiophene derivatives | High-quality interface | Up to 16.4 ± 6.1 rsc.org |

Organic Photovoltaic (OPV) devices, or organic solar cells, offer a promising route to renewable energy. The efficiency of these devices depends on the light-absorbing and charge-transporting properties of the organic materials used. Thienoacenes, including derivatives of benzothiophene, are considered promising candidates for high-performance OPVs. acs.org The unique electronic structure of the benzothiophene core allows for the design of materials that can efficiently absorb sunlight and separate charges, which are critical processes in photovoltaic energy conversion.

Components for Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) have revolutionized display technology due to their high contrast, low power consumption, and flexibility. The performance of an OLED is intrinsically linked to the properties of the emissive layer. Thieno[3,2-b]thiophene (B52689) (TT) based compounds, which can be synthesized from precursors like 3-bromothiophene, are promising for the construction of conjugated semiconductors for OLEDs. beilstein-journals.org

For instance, a donor-π-acceptor (D-π-A) type fluorophore, DMB-TT-TPA, which incorporates a thieno[3,2-b]thiophene core, has been successfully used as an emitter in an OLED. beilstein-journals.org This device exhibited a maximum current efficiency of 10.6 cd/A and a maximum power efficiency of 6.70 lm/W, demonstrating the potential of these materials in display technology. beilstein-journals.org The development of novel blue emitters is particularly important for full-color displays, and pyrene-benzimidazole derivatives have shown promise in this area, achieving pure blue electroluminescence. nih.gov

Design and Synthesis of Fluorescent Materials with Tunable Emission Properties

The ability to control the color of emitted light is crucial for various applications, from displays to biological imaging. The benzothiophene 1,1-dioxide scaffold provides a versatile platform for designing fluorescent materials with tunable emission properties. By chemically modifying the core structure, for example, through the introduction of different functional groups, the electronic and photophysical properties of the resulting molecules can be precisely controlled.

A series of benzothieno[3,2-b]benzothiophene S-oxides have been synthesized, exhibiting high quantum yields in both solution (exceeding 98%) and the solid state (up to 71%). nih.gov These compounds also show long excited-state lifetimes, which is beneficial for certain fluorescence-based applications. nih.gov The development of thiophene-based fluorescent materials has gained significant traction, with various strategies employed to achieve highly emissive materials for applications like fluorescent biomarkers and OLEDs. rsc.org

Structure-Property Relationships Governing Charge Transport and Optoelectronic Performance

Understanding the relationship between molecular structure and material properties is fundamental to designing high-performance organic electronic devices. In benzothiophene 1,1-dioxide based materials, several factors influence their charge transport and optoelectronic characteristics.

The arrangement of molecules in the solid state, or crystalline packing, plays a critical role. For instance, in rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene derivatives, extremely large electronic couplings along a specific crystal axis are responsible for their excellent charge transport properties. rsc.org The presence and nature of side chains also have a significant impact. Longer and more numerous alkyl chains can induce a "zipper effect," bringing the benzothiophene cores into closer proximity and promoting stronger intermolecular orbital coupling, which in turn leads to higher charge mobility. core.ac.uk Theoretical studies combining molecular dynamics and quantum-chemical calculations have been instrumental in elucidating these structure-property relationships. rsc.org

Crystalline Packing and Morphology Control for Device Performance

The performance of organic electronic devices is not only dependent on the intrinsic properties of the semiconductor but also on the morphology and crystalline order of the active layer. Controlling the crystalline packing of benzothiophene 1,1-dioxide derivatives is therefore crucial for optimizing device performance.

Techniques like dip-coating allow for the directed assembly of highly crystalline films of materials such as C8-BTBT. nih.gov By adjusting parameters like the pulling speed and solution concentration, it is possible to control the thickness and morphology of the resulting films, leading to the formation of self-aligned stripe patterns over large areas. nih.gov This level of control over the crystalline structure is essential for fabricating high-performance OFETs and other electronic devices with reproducible characteristics. The ability to form highly ordered structures is a key feature of benzothieno[3,2-b]benzothiophene S-oxides as well. nih.gov

Applications in Medicinal Chemistry Research

Strategic Design and Synthesis of Novel Benzothiophene (B83047) 1,1-Dioxide Scaffolds for Biological Investigation

The synthesis of novel benzothiophene 1,1-dioxide scaffolds is a cornerstone of research aimed at discovering new bioactive molecules. The 3-bromo-1-benzothiophene (B1266177) 1,1-dioxide molecule is often synthesized by the oxidation of 3-bromobenzo[b]thiophene. For instance, treatment of 3-bromobenzo[b]thiophene with hydrogen peroxide in acetic acid yields 3-bromobenzo[b]thiophene 1,1-dioxide. nih.gov This intermediate is then used in various coupling reactions to introduce diverse functional groups at the C-3 position, leading to a library of new compounds for biological evaluation. nih.gov

Researchers have developed various synthetic strategies to access diverse benzothiophene 1,1-dioxides. These methods include palladium-catalyzed sulfinylation of aryl triflates, electrochemical synthesis from sulfonhydrazides and internal alkynes, and radical annulation of o-methylthio-arenediazonium salts with alkynes. chemrxiv.orgrsc.orgorganic-chemistry.org Such synthetic versatility allows for the creation of a wide range of derivatives, which is crucial for exploring their therapeutic potential against various diseases, including cancer and infectious diseases like tuberculosis. nih.govnih.gov

For example, a series of 3-substituted benzothiophene-1,1-dioxides were synthesized by reacting 3-bromo-1-benzothiophene 1,1-dioxide with different thiol reagents in the presence of triethylamine (B128534). nih.gov This approach enabled the introduction of various aryl and heteroaryl thio groups, leading to the identification of compounds with significant inhibitory activity against Mycobacterium tuberculosis. nih.gov

Structure-Activity Relationship (SAR) Studies for Ligand-Target Interactions

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For benzothiophene 1,1-dioxide derivatives, SAR studies help in identifying the key structural features required for potent and selective interaction with biological targets.

In the context of anti-tubercular agents, SAR studies on 3-substituted benzothiophene-1,1-dioxides revealed that the nature of the substituent at the C-3 position plays a critical role in their activity. nih.gov For instance, the introduction of a tetrazole substituent at this position resulted in the most potent compound against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 2.6 µM. nih.gov This highlights the importance of the heteroarylthio group in mediating the compound's biological effect.

The following table summarizes the key findings from SAR studies on benzothiophene 1,1-dioxide derivatives:

| Target | Key Structural Feature | Impact on Activity |

| Mycobacterium tuberculosis | Tetrazole substituent at C-3 | Most potent inhibitory activity nih.gov |

| STAT3 | Double bond between C2 and C3 | Crucial for cytotoxic and antimitotic effects acs.org |

| STAT3 | Aminomethyl linker and para-methoxyphenyl motif | Essential for mitotic poisoning and cytotoxicity acs.org |

Investigation of Molecular Interactions with Biological Pathways (e.g., RhoA/ROCK Pathway)

The RhoA/ROCK pathway is a critical signaling cascade involved in various cellular processes, and its dysregulation is implicated in tumor growth and metastasis. Consequently, it has emerged as a potential target for cancer therapy. Researchers have explored the potential of benzothiophene-3-carboxylic acid 1,1-dioxide derivatives as inhibitors of this pathway. nih.gov

These studies aim to understand how these compounds interact with the key proteins in the RhoA/ROCK pathway at a molecular level. By elucidating these interactions, scientists can design more potent and selective inhibitors. The investigation of these molecular interactions provides a rational basis for the development of novel anticancer agents that target tumor metastasis. nih.gov

Exploration of Benzothiophene 1,1-Dioxide Derivatives as Potential Lead Molecules in Drug Discovery Programs

The benzothiophene 1,1-dioxide scaffold has proven to be a fertile ground for the discovery of lead molecules in various drug discovery programs. A lead molecule is a compound that demonstrates promising biological activity and serves as a starting point for further optimization to develop a new drug.

Derivatives of benzothiophene 1,1-dioxide have been identified as potent inhibitors of several important biological targets. For example, certain derivatives have shown significant activity as STAT3 inhibitors, which are being investigated for the treatment of various cancers. acs.orgnih.gov Others have been identified as inhibitors of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway that is overactive in many tumors. nih.gov

The versatility of the benzothiophene 1,1-dioxide core allows for the generation of large libraries of compounds, increasing the probability of finding novel lead molecules with desirable therapeutic properties. nih.gov The ability to systematically modify the structure and evaluate the corresponding changes in biological activity makes this scaffold highly attractive for medicinal chemists. nih.gov

Computational Approaches in Medicinal Chemistry

Computational methods are indispensable tools in modern drug discovery, enabling the prediction of molecular interactions and biological activities, thereby accelerating the design and optimization of new drug candidates.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is widely used to understand the binding modes of benzothiophene 1,1-dioxide derivatives with their biological targets.

For instance, molecular docking studies have been employed to investigate the interaction of benzothiophene 1,1-dioxide-based STAT3 inhibitors with the SH2 domain of the STAT3 protein. nih.govresearchgate.net These studies have revealed that the compounds can occupy the binding pocket in a favorable conformation, providing a structural basis for their inhibitory activity. nih.govresearchgate.net Similarly, docking studies of benzothiophene derivatives with cyclooxygenase-2 (COX-2) have helped to identify key amino acid residues that stabilize the binding of these inhibitors. nih.gov

The insights gained from molecular docking are crucial for the rational design of new derivatives with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new, untested compounds, thereby prioritizing their synthesis and testing.

QSAR studies have been successfully applied to benzothiophene 1,1-dioxide derivatives. For example, 2D and 3D-QSAR models were developed for a series of 1,1-dioxoisothiazole and benzo[b]thiophene-1,1-dioxide derivatives as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase. chem-soc.si These models showed high predictive ability and helped to identify the essential structural requirements for enhancing the anti-HCV activity of this class of compounds. chem-soc.si

The application of QSAR modeling provides a valuable tool for understanding the structural determinants of biological activity and for designing new benzothiophene 1,1-dioxide derivatives with improved therapeutic potential.

Identification and Characterization of Putative Biological Targets

Research into the direct biological targets of this compound is limited in publicly available scientific literature. The primary role of this compound in medicinal chemistry has been as a key intermediate or scaffold for the synthesis of more complex derivatives. These derivatives have been investigated for a range of biological activities, and their putative targets have been identified. However, specific studies detailing the identification and characterization of biological targets for the parent compound, this compound, are not extensively documented.

The focus of existing research has been on utilizing the chemical reactivity of the this compound core to generate libraries of compounds with potential therapeutic applications. For instance, derivatives of this compound have been explored as inhibitors of enzymes such as phosphoglycerate dehydrogenase (PHGDH) and signal transducer and activator of transcription 3 (STAT3). nih.govresearchgate.net Additionally, other derivatives have been synthesized and evaluated for their anti-tubercular and antifungal properties. nih.govfishersci.ca

One study on a derivative, 6-amino[b]benzothiophene 1,1-dioxide, highlighted that the double bond between the C2 and C3 positions of the benzothiophene 1,1-dioxide core is critical for its biological activity. acs.org This suggests that the core structure, of which this compound is a primary example, possesses inherent reactivity that is exploited in its derivatives. The reactivity of some of these derivatives towards thiols has been noted, which could imply a potential for covalent modification of protein targets. acs.org However, direct evidence of this compound itself binding to and modulating the function of specific biological targets is not available.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-bromo-1-benzothiophene 1,1-dioxide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via oxidation of 3-bromobenzo[b]thiophene using 30% aqueous hydrogen peroxide in acetic acid under reflux (100°C for 1 hour), achieving an 89% yield after crystallization . Key factors include stoichiometric control of H₂O₂ to avoid over-oxidation and precise temperature maintenance to ensure regioselectivity. Alternative routes involve bromination of benzothiophene derivatives followed by sulfonation, though yields depend on halogenation efficiency .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodology : Use a combination of ¹H/¹³C NMR and FT-IR spectroscopy to identify the sulfone group (SO₂) absorption bands (~1300–1150 cm⁻¹) and bromine-induced deshielding effects on adjacent protons. X-ray crystallography is definitive for resolving regiochemical ambiguities, as demonstrated in related benzothiophene sulfone derivatives . Comparative analysis with known analogs (e.g., 3-chloro derivatives) can validate assignments .